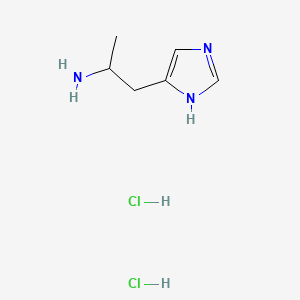2-(1H-IMIDAZOL-4-YL)-1-METHYL-ETHYLAMINE DIHYDROCHLORIDE
CAS No.: 36376-49-5
Cat. No.: VC5454254
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36376-49-5 |
|---|---|
| Molecular Formula | C6H13Cl2N3 |
| Molecular Weight | 198.09 |
| IUPAC Name | 1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H |
| Standard InChI Key | IZHCNQFUWDFPCW-UHFFFAOYSA-N |
| SMILES | CC(CC1=CN=CN1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Structural Features
2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride is systematically named 1-(1H-imidazol-4-yl)propan-2-amine dihydrochloride . Its structure comprises an imidazole ring substituted at the 4-position with a 2-aminopropyl group, which is further methylated at the α-carbon (Figure 1). The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for pharmaceutical formulation .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 198.12 g/mol | |
| Boiling Point | 182°C (4 Torr) | |
| Density | 1.094 ± 0.06 g/cm³ | |
| pKa | 14.50 ± 0.10 |
The imidazole ring’s aromaticity and the amine group’s basicity () contribute to the compound’s interactions with biological targets, particularly histamine receptors .
Synthesis and Manufacturing Approaches
Solvent-Free Optimization
A breakthrough was achieved through solvent-free N-alkylation, as demonstrated by Belwal and Patel . Reacting imidazole with tert-butyl chloroacetate at 80–85°C produced imidazol-1-yl-acetic acid tert-butyl ester with a 92% yield. Subsequent hydrolysis in aqueous HCl yielded the dihydrochloride salt with purity . This method eliminated toxic solvents, reduced reaction time by 40%, and improved scalability (Table 2).
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Solvent Use |
|---|---|---|---|
| DMF-based alkylation | 68 | 85 | High |
| Solvent-free | 92 | 95 | None |
Biochemical Pathways and Metabolic Fate
Enzymatic Methylation
Indolethylamine N-methyltransferase (INMT), distinct from HNMT, catalyzes the formation of Nπ-methylhistamine and Nα-methylhistamine metabolites . INMT’s insensitivity to quinacrine inhibition () allows concurrent histamine methylation alongside HNMT, complicating metabolic profiling .
Figure 2: Metabolic Pathways of α-Methylhistamine
-
HNMT Pathway: -methylation → Inactive metabolites.
-
INMT Pathway: - or -methylation → Retained receptor affinity.
Analytical Characterization Techniques
Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure through characteristic imidazole proton resonances at (H-2 and H-5) and methylene signals at . Mass spectrometry (ESI-MS) shows a parent ion at , consistent with the free base .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume